molecular formula C19H16F3N5O2 B2545879 4-methoxy-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide CAS No. 672950-94-6

4-methoxy-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide

Cat. No.: B2545879
CAS No.: 672950-94-6
M. Wt: 403.365
InChI Key: GVLDADZFFXUKIO-UHFFFAOYSA-N
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Description

4-Methoxy-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide is a chemical compound of significant interest in medicinal chemistry research, particularly for investigating enzyme inhibition and kinase-related pathways. This compound features a 1,2,4-triazine core, a privileged scaffold in drug discovery, which is further substituted with phenyl and trifluoromethyl groups. The trifluoromethyl group is a key pharmacophore known to enhance a compound's metabolic stability and membrane permeability due to its high electronegativity and lipophilicity, making it a common feature in central nervous system-acting drugs . The molecule also contains a hydrazide-hydrazone moiety (-CO-NH-N=CH-), a scaffold demonstrated to possess a broad spectrum of biological activities. Research on closely related hydrazide-hydrazone compounds has shown promising inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are critical targets in neurodegenerative disease research, and inhibitors can potentially enhance cholinergic transmission. Furthermore, structurally similar compounds bearing trifluoromethyl and aromatic triazine groups have been associated with activity against kinases such as BRAF and RAF1, suggesting this compound may be a valuable probe for studying kinase signaling pathways . Researchers can utilize this compound for in vitro biochemical assays and target identification studies. It is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic purposes. 1

Properties

IUPAC Name

4-methoxy-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O2/c1-27(26-18(28)13-8-10-14(29-2)11-9-13)17-15(19(20,21)22)24-25-16(23-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLDADZFFXUKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-methyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N’-methyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methoxy-N’-methyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-methoxy-N’-methyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group and triazine ring play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues in the Benzohydrazide Family

Several benzohydrazide derivatives share the 4-methoxybenzoyl backbone but differ in substituents on the hydrazide nitrogen or the triazine ring. Key comparisons include:

Compound Name Substituents on Triazine/Hydrazide Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (1H-NMR, IR)
4-Methoxy-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide 3-hydroxy-4-methoxybenzylidene 314.31 213 δ 8.45 (s, CH=N), ν(C=O) ~1660 cm⁻¹
4-Methoxy-N'-(pyridin-2-ylmethylene)benzohydrazide Pyridin-2-ylmethylene 297.32 Not reported δ 8.70 (s, CH=N), ν(NH) ~3278–3414 cm⁻¹
4-Chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide Chloro instead of methoxy on benzoyl 407.80 Not reported Computed LogP: 4.0; TPSA: 71 Ų

Key Observations :

  • The trifluoromethyl group in the target compound increases lipophilicity (LogP ~4.0) compared to hydroxyl- or pyridyl-substituted analogues .
  • Melting points correlate with hydrogen-bonding capacity: hydroxy-substituted derivatives (e.g., 213°C) exhibit higher melting points than non-polar analogues .
Triazine-Based Derivatives

Triazine rings with trifluoromethyl and phenyl substituents are common in agrochemicals and pharmaceuticals. Comparisons include:

Compound Name Core Structure Molecular Weight (g/mol) Key Properties
N'-Methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide Pentanoyl hydrazide + triazine 353.34 Discontinued due to synthesis challenges
N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine Triazine-5-amine (no benzohydrazide) 254.21 Higher solubility in polar solvents

Key Observations :

  • Discontinuation of pentanohydrazide analogues suggests stability or synthetic issues, highlighting the importance of the benzoyl group in the target compound .
Bioactive Hydrazide-Hydrazones

Several hydrazide-hydrazones exhibit antimicrobial, antioxidant, or enzyme-inhibitory activities:

Compound Name Biological Activity Structural Distinction from Target Compound
(E)-4-Methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide (T1) Antimicrobial (Gram+ bacteria), antioxidant Additional methoxy groups on benzylidene
4-Methoxy-N’-(pyridin-2-ylmethylene)benzohydrazide-copper(II) complex Urease inhibition (IC₅₀ < 10 µM) Pyridyl substituent + metal coordination

Key Observations :

  • The trifluoromethyl group in the target compound may enhance metabolic stability compared to hydroxyl/methoxy analogues .

Biological Activity

4-methoxy-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

C18H17F3N4O Molecular Weight 372 35 g mol \text{C}_{18}\text{H}_{17}\text{F}_3\text{N}_4\text{O}\quad \text{ Molecular Weight 372 35 g mol }

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effects of hydrazide derivatives, including the compound . Hydrazide compounds are known for their broad spectrum of activity against various pathogens.

Case Studies and Findings

  • Antibacterial Activity :
    • The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests showed a Minimum Inhibitory Concentration (MIC) of 0.002μg/mL0.002\,\mu g/mL against Bacillus subtilis, which is significantly lower than that of standard antibiotics like cefuroxime (MIC = 15.63μg/mL15.63\,\mu g/mL) .
    • Another study reported that hydrazone derivatives showed enhanced activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.032μM0.032\,\mu M to 0.345μM0.345\,\mu M compared to established antibiotics .
  • Antifungal Activity :
    • The compound demonstrated antifungal properties with MIC values lower than those of traditional antifungal agents such as fluconazole. One derivative showed an MIC of 1.98μM1.98\,\mu M against Trichophyton mentagrophytes, outperforming fluconazole (MIC = 7.81μM7.81\,\mu M) .

Anticancer Activity

Hydrazide derivatives have shown promise in anticancer research as well.

Research Findings

  • In vitro assays indicated that certain hydrazide compounds had cytotoxic effects on cancer cell lines with IC50 values indicating low toxicity to normal cells . The selectivity index (SI) for some derivatives was found to be as high as 1085.71085.7, suggesting a favorable therapeutic window .
  • Molecular docking studies revealed that these compounds could effectively bind to cancer-related enzyme targets, enhancing their potential as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of hydrazides are also noteworthy.

Mechanisms and Effects

  • Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, specific hydrazides were able to reduce levels of TNF-alpha and IL-6 in cell cultures .
  • The anti-inflammatory effects were corroborated by animal model studies where treatment with hydrazide derivatives resulted in reduced swelling and pain in induced inflammatory conditions .

Summary Table of Biological Activities

Activity Type Tested Pathogen/Cell Line MIC/IC50 Comparison Agent
AntibacterialBacillus subtilis0.002 µg/mLCefuroxime (15.63 µg/mL)
Staphylococcus aureus0.032 µMCefadroxil (0.345 µM)
AntifungalTrichophyton mentagrophytes1.98 µMFluconazole (7.81 µM)
AnticancerVarious cancer cell linesIC50 < 100 µg/mLN/A
Anti-inflammatoryIn vitro assaysN/AN/A

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